N-butoxy-N-butylaniline
Description
N-Butoxy-N-butylaniline is an aromatic amine derivative characterized by a benzene ring (aniline core) substituted at the nitrogen atom with both a butoxy (-O-C₄H₉) and a butyl (-C₄H₉) group.
Properties
CAS No. |
61915-46-6 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N-butoxy-N-butylaniline |
InChI |
InChI=1S/C14H23NO/c1-3-5-12-15(16-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChI Key |
DARPNZWPJOBZCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butoxy-N-butylaniline typically involves the reaction of aniline with butyl bromide and butyl alcohol under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-butoxy-N-butylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Scientific Research Applications
N-butoxy-N-butylaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-butoxy-N-butylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) , a structurally distinct but functionally relevant compound. Below is a comparative analysis:
Structural and Functional Differences
Identifiers and Synonyms
| Property | This compound | MBBA |
|---|---|---|
| CAS Registry Number | Not available | Unverified (UNII: S586T4JYNC) |
| MDL Number | Not available | MFCD00009464 |
| Synonyms | - | p-Methoxybenzylidene p-Butylaniline, (E)-isomer |
Research Findings and Limitations
MBBA-Specific Insights
- MBBA is a well-documented thermotropic liquid crystal with a nematic phase at room temperature, historically used in early LCD technologies. Its imine group enables molecular alignment under electric fields .
- The methoxy and butyl groups contribute to its low melting point (~22°C) and broad nematic range (22–48°C), though exact data are absent in the evidence.
Gaps in this compound Data
- No experimental data on synthesis, stability, or applications are provided. Its comparison to MBBA is speculative, relying on structural analogies rather than direct evidence.
- The butoxy group in this compound may enhance solubility in nonpolar media, contrasting with MBBA’s polar imine group.
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